Medicinal Chemistry: Imidazopyridines have been investigated for their potential as therapeutic agents for a wide range of diseases due to their diverse biological activities. For example, some imidazopyridines have shown promising activity as anticancer agents [], antiviral agents [], and anti-inflammatory agents [].
Compound Description: GSK690693 is a potent, ATP-competitive, pan-AKT kinase inhibitor with nanomolar IC50 values against AKT isoforms 1, 2, and 3. It exhibits antitumor activity in vivo by inhibiting the phosphorylation of GSK3β and tumor growth in human breast carcinoma xenografts. []
Compound Description: JNJ 54166060 is a potent P2X7 receptor antagonist. It displays good oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins, and a unique CYP profile with regioselective inhibition of midazolam CYP3A metabolism. []
Compound Description: SB-772077-B is a potent aminofurazan-based Rho kinase inhibitor that decreases pulmonary and systemic arterial pressures. It shows efficacy in attenuating monocrotaline-induced pulmonary hypertension in rats. []
Compound Description: SN003 is a small-molecule corticotropin-releasing factor 1 (CRF1) receptor antagonist. It demonstrates high affinity and selectivity for CRF1 receptors, inhibiting CRF-induced cAMP accumulation and adrenocorticotropin hormone release. [, ]
Compound Description: PF-232798 is a potent and orally bioavailable CCR5 antagonist, demonstrating efficacy against HIV, including a maraviroc-resistant strain. Its improved absorption profile over maraviroc makes it a promising candidate for HIV treatment. []
1H-Imidazo[4,5-c]quinolin-4-amine derivatives
Compound Description: These compounds act as A3 adenosine receptor (A3AR) positive allosteric modulators (PAMs). Their potential lies in treating inflammatory diseases and liver conditions. Examples include the hydrophobic 2-cyclohept-4-enyl-N-3,4-dichlorophenyl derivative (MRS7788 18) and the 2-heptan-4-yl-N-4-iodophenyl derivative (MRS8054 39), both demonstrating oral bioavailability in rats. [, ]
Compound Description: This compound demonstrates potent bronchodilator activity, surpassing aminophylline in effectiveness against antigen-induced bronchoconstriction in guinea pigs, with fewer cardiac and CNS side effects compared to theophylline. []
Compound Description: This ester derivative of the food-derived heterocyclic amine (HCA) carcinogen 2-amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (PhIP) decomposes rapidly in aqueous solution. Studies on its decomposition suggest the formation of a singlet nitrenium ion intermediate, which can react with nucleophiles like azide. The mutagenicity of PhIP and other HCAs has been correlated with the selectivity of their corresponding nitrenium ions. []
Compound Description: This compound is structurally characterized by its planar 1H-imidazo[4,5-c]quinoline ring system and an intramolecular C—H⋯N hydrogen bond. []
Compound Description: This compound features a bromine substituent at the 6-position and two (1,3-dioxolan-2-yl)methyl groups attached to the nitrogen atoms adjacent to the carbonyl group of the imidazopyridine ring system. []
Compound Description: This compound is synthesized from 4-aminopyridine through a series of reactions, including protection as alkyl carbamates, nitration, substitution, and cyclization. []
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine
Compound Description: This compound acts as a selective TLR7 agonist, inducing significant IFN-α production in human PBMCs with minimal pro-inflammatory cytokine induction. []
Compound Description: MK-0974 is a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. It shows promise for treating migraines due to its favorable pharmacokinetic profile and efficacy in preclinical models. []
Compound Description: This compound is a new antitumor agent labeled with carbon-14 at the 2-position. []
2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H- imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2- yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines
Compound Description: These are two series of compounds synthesized from the reaction of 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine with various reagents. []
Compound Description: Volitinib is a potent and selective c-Met inhibitor currently undergoing clinical development for cancer treatment. It exhibits favorable pharmacokinetic properties and demonstrates good antitumor activity in xenograft models. []
Compound Description: Compound 25 is a potent and selective p38 MAP kinase inhibitor. It demonstrates superior suppression of TNF-α production in human whole blood cells and significant in vivo efficacy in a rat model of collagen-induced arthritis. []
Compound Description: This compound is a potent non-peptide angiotensin II receptor antagonist with in vitro potency surpassing that of losartan. []
Compound Description: These compounds readily react with various nucleophiles in the presence of MnO2 to yield substituted 2H-azabenzimidazoles or 2,3-dihydro-1H-azabenzimidazoles via Michael addition. These reactions highlight the versatility of these spiro compounds as intermediates for synthesizing diverse heterocyclic systems, potentially with pharmaceutical applications. []
Compound Description: This cadmium(II) complex features two acetate ligands and two 2-[4-(pyridin-2-yl)phenyl]-1H-imidazo[4,5-f][1,10]phenanthroline ligands coordinating to the central cadmium ion. []
Compound Description: These eight imidazole-based compounds were synthesized and characterized to study the influence of electronic and steric factors on the donor-acceptor properties of the imidazole ring within the context of 1H-imidazo[4,5-f][1,10]phenanthroline frameworks. The study highlighted the importance of electron density modulation at the 2-position of the imidazole ring for influencing its donor capacity. []
Compound Description: This compound exhibits potent PI3K/mTOR dual inhibitory activity and shows promise as an anticancer agent due to its significant in vitro and in vivo antitumor efficacy and favorable pharmacokinetic properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.